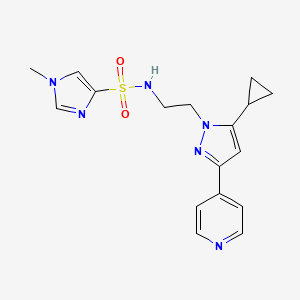

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a 1-methylimidazole-4-sulfonamide group. This structure combines aromatic, electron-rich (pyridine), and sterically constrained (cyclopropyl) elements, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(14-2-3-14)10-15(21-23)13-4-6-18-7-5-13/h4-7,10-12,14,20H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOXYUAQRRSIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 418.46 g/mol. The compound features a sulfonamide group, which is critical for its biological activity, particularly as an inhibitor of cyclooxygenase enzymes (COX) involved in inflammatory processes.

COX Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory response and pain pathways. By selectively inhibiting COX-2, this compound can reduce inflammation and alleviate pain without significantly affecting COX-1, thereby minimizing gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Interaction with TRPM8 Channels

Additionally, this compound has been shown to interact with transient receptor potential melastatin 8 (TRPM8) channels. This interaction suggests potential applications in managing cold-related pain and neuropathic pain conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting COX-2 activity. For instance, it has been shown to significantly reduce the production of prostaglandins in activated macrophages, which are key mediators of inflammation .

In Vivo Studies

Preclinical studies involving animal models have further confirmed the efficacy of this compound in reducing inflammation and pain. For example, administration in rodent models demonstrated significant reductions in inflammatory markers and improved pain response .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparative analysis with other known anti-inflammatory agents is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Celecoxib | Contains a sulfonamide; selective COX-2 inhibitor | Anti-inflammatory |

| Fenamates | Non-selective COX inhibitors | Anti-inflammatory |

| Nimesulide | Sulfonamide structure; COX inhibition | Anti-inflammatory |

The distinctive combination of bicyclic structures along with both pyridine and pyrazole rings sets this compound apart from others like Celecoxib and Fenamates, which lack this specific structural arrangement .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : A study involving patients with chronic inflammatory conditions indicated that treatment with this compound resulted in significant pain relief and reduced reliance on traditional NSAIDs.

- Arthritis Models : In animal models of arthritis, administration led to decreased swelling and joint tenderness, suggesting its potential as a therapeutic agent for managing arthritis symptoms.

Comparison with Similar Compounds

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS: 1798028-73-5)

This analog replaces the pyridin-4-yl group at position 3 of the pyrazole with a trifluoromethyl (-CF₃) substituent. Key differences include:

- Electronic Effects : The electron-withdrawing -CF₃ group may reduce the pyrazole ring's basicity compared to the electron-donating pyridin-4-yl group.

- Steric and Hydrophobic Properties : The compact -CF₃ substituent likely enhances metabolic stability but reduces opportunities for π-π stacking or hydrogen bonding compared to the planar pyridine ring.

- Molecular Formula and Weight :

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

This compound shares a pyrazole-sulfonamide scaffold but differs significantly in substitution patterns:

- Pyrazole Substituents : 4-Butyl and 3,5-dimethyl groups (vs. cyclopropyl and pyridin-4-yl in the target compound).

- Sulfonamide Linkage : Attached to a pyridine ring (position 3) instead of an imidazole.

- Physicochemical Data :

General Trends in Sulfonamide-Based Analogues

- Bioactivity : Sulfonamide derivatives often target enzymes (e.g., carbonic anhydrases) or receptors via sulfonamide-O or NH interactions. The pyridin-4-yl group in the target compound may enhance binding to metal ions or aromatic pockets in proteins.

- Solubility : The imidazole ring (target compound) may improve aqueous solubility compared to purely aromatic systems (e.g., Compound 27’s pyridine-carbamoyl group).

- Metabolic Stability : Cyclopropyl groups (target compound) resist oxidative metabolism better than linear alkyl chains (e.g., butyl in Compound 27) .

Q & A

Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reactivity for nucleophilic substitutions .

- Base optimization : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and drive reactions to completion .

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization ensures purity, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for pyrazole and imidazole rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>95% is standard for biological assays) using reverse-phase C18 columns with UV detection .

- Elemental Analysis : Cross-checks empirical formula accuracy .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of this compound's synthesis?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent/Catalyst Screening : Machine learning models trained on solvent dielectric constants or catalyst turnover rates identify optimal conditions .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., antiviral vs. antibacterial assays)?

Methodological Answer:

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed IC₅₀ protocols) to eliminate variability .

- Target-Specific Assays : Use CRISPR-edited cell lines or enzyme inhibition assays (e.g., protease/receptor binding) to isolate mechanisms .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from disparate studies, accounting for variables like cell type or assay duration .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at pyrazole C-3/C-5 or imidazole N-1 positions to assess steric/electronic effects .

- Bioisosteric Replacement : Swap pyridinyl groups with thiophene or furan rings to evaluate π-stacking or hydrogen-bonding contributions .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial electron density with activity .

Q. What experimental design principles minimize resource use while maximizing data robustness in optimizing this compound's synthesis?

Methodological Answer:

- Factorial Design : Apply a 2^k fractional factorial design to screen variables (e.g., solvent, temperature, catalyst) with minimal runs .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between key parameters (e.g., pH and reaction time) .

- Parallel Synthesis : Use automated platforms for high-throughput screening of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.